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Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding
cassette sub-family B member 1 (ABCB1), is a primary gatekeeper of the cell. As an ATP-
dependent efflux pump, it actively transports a vast array of structurally and functionally diverse
compounds out of cells. This function is critical in normal physiology, protecting sensitive
tissues like the brain and fetus from xenobiotics and aiding in the excretion of metabolites.
However, in oncology, the overexpression of P-gp is a major mechanism of multidrug
resistance (MDR), diminishing the efficacy of chemotherapeutic agents by reducing their
intracellular concentration. A thorough understanding of P-gp's structure and function is
therefore paramount for overcoming MDR and improving drug design and delivery.

P-glycoprotein Structure

P-gp is a large transmembrane glycoprotein with a molecular weight of approximately 170 kDa,
consisting of 1280 amino acids in humans. Its structure is organized into two homologous
halves, each comprising a transmembrane domain (TMD) and a nucleotide-binding domain
(NBD). This architecture is a hallmark of the ATP-binding cassette (ABC) transporter
superfamily.

e Transmembrane Domains (TMDs): Each TMD is composed of six alpha-helices that span
the cell membrane. These 12 helices collectively form a central pore and a large, flexible,
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and polyspecific drug-binding pocket within the inner leaflet of the membrane. This pocket is
lined with hydrophobic and aromatic amino acid residues, allowing it to interact with a wide
variety of lipophilic compounds. The TMDs are responsible for recognizing and binding
substrates.

Nucleotide-Binding Domains (NBDs): Located in the cytoplasm, the two NBDs are the
engine of the transporter. Each NBD contains highly conserved motifs, including the Walker
A and Walker B sequences, which are essential for binding and hydrolyzing ATP. The energy
released from ATP hydrolysis drives the significant conformational changes in the TMDs
required for drug efflux.

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of

P-gp in various conformational states, revealing its intrinsic flexibility which is crucial for binding

a diverse range of substrates.

Function and Mechanism of Drug Efflux

P-gp functions via the "alternating access model," a dynamic process involving major

conformational changes powered by ATP hydrolysis. This cycle ensures the unidirectional

transport of substrates from the cell's interior to the exterior.

The transport cycle can be summarized in the following key steps:

Resting State: In its initial, inward-facing conformation, the drug-binding pocket is accessible
from the cytoplasm and the inner leaflet of the cell membrane. The two NBDs are separated.

Substrate and ATP Binding: A substrate molecule enters the binding pocket from within the
membrane or cytoplasm. This is followed by the binding of two ATP molecules to the NBDs.

NBD Dimerization and Conformational Switch: ATP binding induces the dimerization of the
two NBDs, sandwiching the ATP molecules at their interface. This event triggers a large-
scale conformational change, causing the transporter to switch to an outward-facing
conformation. This movement reorients the drug-binding pocket, exposing the substrate to
the extracellular space and simultaneously reducing its binding affinity.

ATP Hydrolysis and Substrate Release: One ATP molecule is hydrolyzed to ADP and
inorganic phosphate (Pi). This hydrolysis event is thought to be the "power stroke" that
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facilitates the release of the drug substrate.

o Resetting the Transporter: The hydrolysis of the second ATP molecule and the subsequent
release of ADP and Pi destabilize the NBD dimer. This resets the transporter back to its
initial, inward-facing conformation, ready to begin another cycle.

The basal ATPase activity of P-gp is relatively low but is often significantly stimulated by the
binding of transport substrates.
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P-glycoprotein ATP-Dependent Efflux Cycle
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P-gp ATPase Assay Workflow

1. Prepare Reagents
P-gp Vesicles, Buffers,
Test Compounds, ATP, Vanadate

l

2. Set up 96-Well Plate
Add vesicles + buffer + compound
(or controls: vehicle, vanadate)

:

4. Initiate Reaction
Add MgATP to all wells

:
e

6. Stop Reaction & Detect Pi
Add stop solution, then
colorimetric reagent (e.g., Malachite Green)

7. Read Absorbance
(Spectrophotometer)

8. Analyze Data
Calculate vanadate-sensitive activity.
Determine EC50 / IC50.
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 To cite this document: BenchChem. [P-glycoprotein: A Technical Guide to Structure,
Function, and Drug Efflux Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573447#p-glycoprotein-structure-and-function-in-
drug-efflux]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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